3H-Oxireno(7,8)naphtho(8a,1-b)furan-3-one, decahydro-4,7,9a-trimethyl-, (1aR,1bR,4R,4aS,7R,7aS,9aR)-
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Description
The compound “3H-Oxireno(7,8)naphtho(8a,1-b)furan-3-one, decahydro-4,7,9a-trimethyl-, (1aR,1bR,4R,4aS,7R,7aS,9aR)-” is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and DMSO . It is derived from plants like Artemisia annua .
Molecular Structure Analysis
The IUPAC name of the compound is (3R,3aS,5aR,6aR,6bR,9aS)-3,5a-dimethyl-9-methylenedecahydro-8H-oxireno [2’,3’:7,8]naphtho [8a,1-b]furan-8-one . The molecular formula is C15H20O3 and the molecular weight is 248.32 .Physical and Chemical Properties Analysis
The compound has a boiling point of 398.7°C at 760 mmHg . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Properties
IUPAC Name |
(4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGPQZZLIAQJCE-VUDJGEMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)OC23[C@H]1CC[C@@]4([C@H]3O4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007421 |
Source
|
Record name | 4,7,9a-Trimethyldecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87206-33-5 |
Source
|
Record name | Dihydroarteannuin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7,9a-Trimethyldecahydro-3H-oxireno[7,8]naphtho[8a,1-b]furan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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